Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction, and the introduction of the difluoromethyl group, possibly through a halogenation reaction. The tert-butyl group and the benzoate ester group could be introduced through standard organic reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the difluoromethyl group, the tert-butyl group, and the benzoate ester group. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring, the difluoromethyl group, the tert-butyl group, and the benzoate ester group. The oxadiazole ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The difluoromethyl group can be reactive towards nucleophiles, and the benzoate ester group can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar difluoromethyl group and the polar benzoate ester group could increase its solubility in polar solvents. The presence of the nonpolar tert-butyl group could increase its solubility in nonpolar solvents .Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. It could also pose health hazards if ingested, inhaled, or contacted with the skin .
Future Directions
The future research directions involving this compound could be numerous, depending on its intended use. If it’s intended to be a drug, future research could involve studying its pharmacokinetics, pharmacodynamics, and toxicology. If it’s intended to be a reagent in a chemical reaction, future research could involve studying its reactivity under various reaction conditions .
properties
IUPAC Name |
tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c1-14(2,3)21-13(19)9-6-4-8(5-7-9)11-17-18-12(20-11)10(15)16/h4-7,10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKJEZCNKRPHGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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